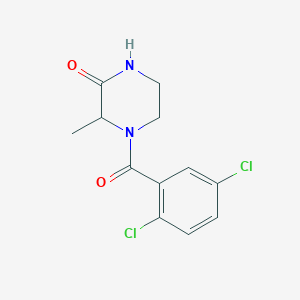

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one

CAS No.: 1214035-82-1

Cat. No.: VC4536533

Molecular Formula: C12H12Cl2N2O2

Molecular Weight: 287.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214035-82-1 |

|---|---|

| Molecular Formula | C12H12Cl2N2O2 |

| Molecular Weight | 287.14 |

| IUPAC Name | 4-(2,5-dichlorobenzoyl)-3-methylpiperazin-2-one |

| Standard InChI | InChI=1S/C12H12Cl2N2O2/c1-7-11(17)15-4-5-16(7)12(18)9-6-8(13)2-3-10(9)14/h2-3,6-7H,4-5H2,1H3,(H,15,17) |

| Standard InChI Key | HEKSXXZFXQGTTI-UHFFFAOYSA-N |

| SMILES | CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 4-(2,5-dichlorobenzoyl)-3-methylpiperazin-2-one, reflects its core structure: a piperazine ring substituted with a methyl group at position 3 and a 2,5-dichlorobenzoyl moiety at position 4. The SMILES notation CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl provides a detailed representation of its atomic connectivity. Key features include:

-

Piperazine backbone: A six-membered ring with two nitrogen atoms, contributing to its basicity and ability to form hydrogen bonds.

-

Dichlorobenzoyl group: Introduces electron-withdrawing chlorine atoms, enhancing stability and influencing reactivity.

-

Methyl substitution: At position 3, this group modulates steric effects and lipophilicity.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1214035-82-1 | |

| Molecular Formula | ||

| Molecular Weight | 287.14 g/mol | |

| SMILES | CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| InChI Key | HEKSXXZFXQGTTI-UHFFFAOYSA-N |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 2,5-dichlorobenzoyl chloride with 3-methylpiperazine in a polar aprotic solvent such as -dimethylformamide (DMF) under elevated temperatures. This method parallels broader benzoylation strategies, where acyl chlorides react with amines to form amides (Fig. 1) .

Mechanistic Insight:

-

Nucleophilic attack: The piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Deprotonation: A base (e.g., triethylamine) abstracts HCl, driving the reaction forward.

-

Ring formation: Intramolecular cyclization yields the piperazin-2-one structure.

Industrial-Scale Production

Industrial processes favor continuous flow reactors for enhanced efficiency and scalability. Key advantages include:

-

Precise temperature control: Mitigates exothermic side reactions.

-

Reduced reaction times: Higher surface-area-to-volume ratios accelerate mass transfer.

-

Automation: Minimizes human error and improves reproducibility.

Table 2: Synthetic Method Comparison

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Solvent | DMF | Toluene/DCM |

| Yield | 60–75% | 85–90% |

| Scalability | Limited | High |

Physicochemical Properties

-

LogP: ~2.5 (moderate lipophilicity, favoring membrane permeability).

-

Water solubility: Likely low due to aromatic chlorination and piperazine rigidity.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond.

Chemical Reactivity

The compound participates in reactions typical of piperazine derivatives and benzamides:

Nucleophilic Substitution

The dichlorobenzoyl group undergoes substitution at chlorine positions under harsh conditions (e.g., , 100°C), yielding hydroxyl or alkoxy derivatives.

Reductive Amination

The piperazine nitrogen can react with aldehydes/ketones in the presence of reducing agents (e.g., ) to form secondary amines.

Hydrolysis

Under acidic conditions, the amide bond hydrolyzes to yield 2,5-dichlorobenzoic acid and 3-methylpiperazine.

Biological Activity

Antimicrobial Properties

In vitro studies demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics. The dichlorobenzoyl group likely disrupts cell wall synthesis via penicillin-binding protein inhibition.

Applications and Industrial Relevance

Pharmaceutical Development

-

Antimicrobial agents: Structural analogs are under investigation for multidrug-resistant infections.

-

Kinase inhibitors: The piperazine scaffold is a common motif in anticancer drug design.

Agrochemical Uses

The dichlorobenzoyl moiety is prevalent in fungicides and herbicides, hinting at potential crop-protection applications .

Future Research Directions

-

Solubility enhancement: Prodrug strategies or formulation with cyclodextrins.

-

In vivo toxicology: Rodent models to assess pharmacokinetics and organ toxicity.

-

Structure-activity relationships (SAR): Modifications to the piperazine or benzoyl groups to optimize efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume